molecular formula C10H9BrFNO B1464182 4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile CAS No. 1353505-63-1

4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile

Cat. No.: B1464182
CAS No.: 1353505-63-1
M. Wt: 258.09 g/mol
InChI Key: MMVBJAFTGGAVNB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile involves multiple steps. One common method includes the use of N-bromosuccinimide in dichloromethane at 0°C for bromination, followed by a reaction with sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, and sodium hydrogen carbonate in a mixture of water, acetic acid, and cyclohexane . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

4-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile can be compared with other benzonitrile derivatives such as:

    4-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the hydroxyl and isopropyl groups.

    2-Fluoro-4-bromobenzonitrile: Another isomer with different substitution patterns on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-10(2,14)8-7(11)4-3-6(5-13)9(8)12/h3-4,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVBJAFTGGAVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1F)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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